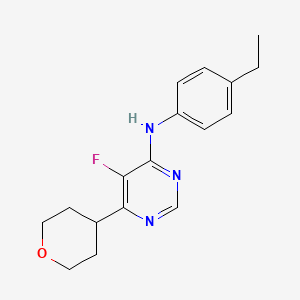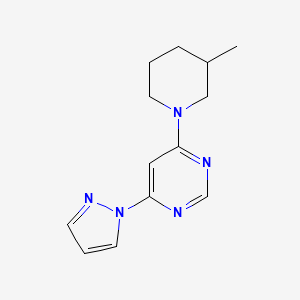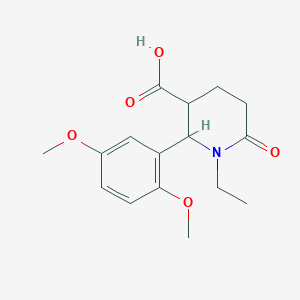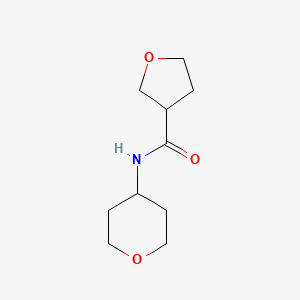![molecular formula C19H25FN2O2 B12232120 1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B12232120.png)
1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or fluorination using DAST.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-4-[4-(methyl)piperidine-1-carbonyl]pyrrolidin-2-one: Lacks the fluoromethyl group, which may affect its chemical and biological properties.
1-(3,4-Dimethylphenyl)-4-[4-(chloromethyl)piperidine-1-carbonyl]pyrrolidin-2-one: Contains a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and interactions.
1-(3,4-Dimethylphenyl)-4-[4-(hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one: The presence of a hydroxymethyl group may enhance its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25FN2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(fluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H25FN2O2/c1-13-3-4-17(9-14(13)2)22-12-16(10-18(22)23)19(24)21-7-5-15(11-20)6-8-21/h3-4,9,15-16H,5-8,10-12H2,1-2H3 |
InChI Key |
KZJJBSLJADMMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B12232046.png)
![2-methyl-3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12232049.png)
![2-cyclopropanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232056.png)
![2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide](/img/structure/B12232059.png)
![N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12232063.png)
![4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B12232075.png)
![7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B12232077.png)
![3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12232078.png)

![3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232112.png)



![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12232137.png)
